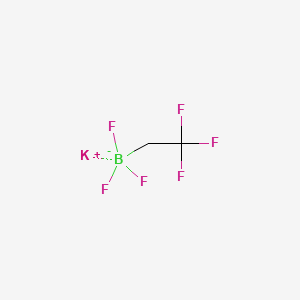

Potassium 2,2,2-trifluoroethane-2-trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 2,2,2-trifluoroethane-2-trifluoroborate is a chemical compound with the molecular formula C2H2BF6K . It is also known by other names such as Potassium trifluoro (2,2,2-trifluoroethyl)borate .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Molecular Structure Analysis

The molecular weight of Potassium 2,2,2-trifluoroethane-2-trifluoroborate is 189.94 g/mol . The InChI representation of the molecule isInChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 . Chemical Reactions Analysis

Potassium trifluoroborates have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Physical And Chemical Properties Analysis

Potassium 2,2,2-trifluoroethane-2-trifluoroborate has a molecular weight of 189.94 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The exact mass of the molecule is 189.9790807 g/mol .Aplicaciones Científicas De Investigación

Application 1: Positron Emission Tomography

- Summary of the Application : Potassium 2,2,2-trifluoroethoxide is used in biomedical imaging with positron emission tomography (PET). It is used to append complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group, providing new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .

- Methods of Application : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF 3 CH 2 OK) is described. This synthon is then used in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .

- Results or Outcomes : The transformations translate easily to fluoroform that has been labeled with either carbon-11 ( t1/2 = 20.4 min) or fluorine-18 ( t1/2 = 109.8 min), allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .

Application 2: Synthesis of Functionalized Furans

- Summary of the Application : Potassium trifluoroborate salts are used in the Brønsted acid-catalyzed direct substitution of 2-ethoxytetrahydrofuran to afford functionalized furans .

- Methods of Application : The reaction occurs when tetrafluoroboric acid is used as a catalyst. A variety of alkenyl- and alkynyltrifluoroborate salts readily participate in this transformation .

- Results or Outcomes : The reaction affords functionalized furans in moderate to excellent yields .

Application 3: Suzuki–Miyaura-type Reactions

- Summary of the Application : Potassium trifluoroborates are used as the primary boron source in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

- Methods of Application : The reaction occurs when potassium trifluoroborates are used as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .

- Results or Outcomes : The use of potassium trifluoroborates in Suzuki–Miyaura-type reactions has expanded the palette of available boron reagents for cross-coupling reactions .

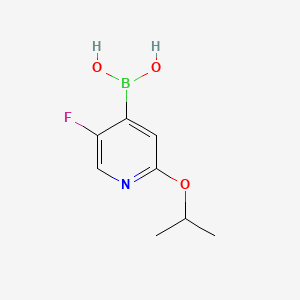

Application 4: Synthesis of Fluorinated Aryl Boronates

- Summary of the Application : One promising method is the borylation of suitable precursors to generate fluorinated aryl boronates as versatile building blocks for organic synthesis .

- Methods of Application : The reaction occurs when suitable precursors are borylated to generate fluorinated aryl boronates .

- Results or Outcomes : The synthesis of fluorinated aryl boronates provides new perspectives in organic synthesis .

Application 5: Epoxidation of C=C bonds

- Summary of the Application : Potassium trifluoroborates are used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process avoids degradation of the boron functionality .

- Methods of Application : The reaction occurs when potassium trifluoroborates are used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .

- Results or Outcomes : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity .

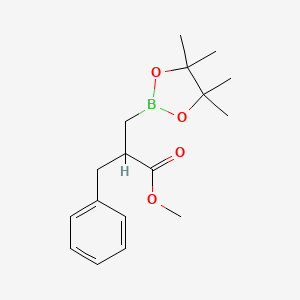

Application 6: Synthesis of Boronate Esters

- Summary of the Application : Potassium organotrifluoroborates are used in the mild deprotection of boronate esters .

- Methods of Application : The reaction occurs when potassium organotrifluoroborates are used in the mild deprotection of boronate esters .

- Results or Outcomes : The use of potassium organotrifluoroborates in the mild deprotection of boronate esters provides new perspectives in organic synthesis .

Safety And Hazards

While specific safety and hazard information for Potassium 2,2,2-trifluoroethane-2-trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their moisture and air stability, along with their compliance with strong oxidative conditions, make them promising candidates for future research and applications .

Propiedades

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXHAGAWUNMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(F)(F)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF6K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,2,2-trifluoroethane-2-trifluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)